molecular formula C12H9ClF3N3 B2813793 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 243644-08-8

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2813793
CAS No.: 243644-08-8
M. Wt: 287.67
InChI Key: ZJXJDYDWABUYBA-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by the presence of chlorine, pyridine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloropyridine with 3-pyridinemethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoromethylating agents under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the pyridinylmethyl group, making it less complex.

    N-(3-Pyridinylmethyl)-2-pyridinamine: Does not contain the trifluoromethyl group, affecting its chemical properties.

    3-Chloro-2-pyridinamine: Simpler structure without the pyridinylmethyl and trifluoromethyl groups.

Uniqueness

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3/c13-10-4-9(12(14,15)16)7-19-11(10)18-6-8-2-1-3-17-5-8/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJDYDWABUYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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